Cas no 145864-65-9 (1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-)

5-Amino-1-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 1-position, an amino group at the 5-position, and a carboxamide functional group at the 4-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or building block. Its functional groups enable further derivatization, facilitating the development of biologically active molecules. The compound’s stability and well-defined reactivity profile make it suitable for use in controlled synthetic pathways. Proper handling and storage under inert conditions are recommended to maintain its integrity.
1H-Pyrazole-4-carboxamide,5-amino-1-ethyl- structure
145864-65-9 structure
商品名:1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-
CAS番号:145864-65-9
MF:C6H10N4O
メガワット:154.1698
MDL:MFCD18809685
CID:105288
PubChem ID:15040077

1H-Pyrazole-4-carboxamide,5-amino-1-ethyl- 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-
    • 1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-(9CI)
    • SCHEMBL1717058
    • EN300-658660
    • CS-0257028
    • F70169
    • MFCD18809685
    • 5-amino-1-ethyl-1h-pyrazole-4-carboxamide
    • AKOS017413683
    • 5-AMINO-1-ETHYLPYRAZOLE-4-CARBOXAMIDE
    • 145864-65-9
    • MDL: MFCD18809685
    • インチ: InChI=1S/C6H10N4O/c1-2-10-5(7)4(3-9-10)6(8)11/h3H,2,7H2,1H3,(H2,8,11)
    • InChIKey: DRJKLZIXFHNLHX-UHFFFAOYSA-N
    • ほほえんだ: NC1N(CC)N=CC=1C(N)=O

計算された属性

  • せいみつぶんしりょう: 154.08546096g/mol
  • どういたいしつりょう: 154.08546096g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 86.9Ų

1H-Pyrazole-4-carboxamide,5-amino-1-ethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-658660-10.0g
5-amino-1-ethyl-1H-pyrazole-4-carboxamide
145864-65-9
10g
$1778.0 2023-06-05
Enamine
EN300-658660-0.05g
5-amino-1-ethyl-1H-pyrazole-4-carboxamide
145864-65-9
0.05g
$76.0 2023-06-05
abcr
AB555240-1 g
5-Amino-1-ethyl-1H-pyrazole-4-carboxamide; .
145864-65-9
1g
€1,107.30 2022-03-23
abcr
AB555240-100 mg
5-Amino-1-ethyl-1H-pyrazole-4-carboxamide; .
145864-65-9
100MG
€454.70 2022-03-23
Chemenu
CM505586-1g
5-Amino-1-ethyl-1H-pyrazole-4-carboxamide
145864-65-9 97%
1g
$240 2022-06-12
Aaron
AR00B3A4-50mg
1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-(9CI)
145864-65-9 95%
50mg
$130.00 2025-01-23
1PlusChem
1P00B31S-2.5g
1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-(9CI)
145864-65-9 95%
2.5g
$1057.00 2025-02-25
Aaron
AR00B3A4-100mg
1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-(9CI)
145864-65-9 95%
100mg
$181.00 2025-01-23
Aaron
AR00B3A4-500mg
1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-(9CI)
145864-65-9 95%
500mg
$452.00 2025-01-23
1PlusChem
1P00B31S-1g
1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-(9CI)
145864-65-9 95%
1g
$568.00 2025-02-25

1H-Pyrazole-4-carboxamide,5-amino-1-ethyl- 関連文献

1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-に関する追加情報

Chemical Profile of 1H-Pyrazole-4-carboxamide,5-amino-1-ethyl- (CAS No. 145864-65-9)

1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-, identified by its Chemical Abstracts Service (CAS) number 145864-65-9, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both amide and amino functional groups in its molecular structure enhances its reactivity and makes it a valuable scaffold for further chemical modifications and drug development.

The molecular structure of 1H-Pyrazole-4-carboxamide,5-amino-1-ethyl- consists of a pyrazole ring substituted at the 4-position with a carboxamide group and at the 5-position with an amino group, while the 1-position is ethylated. This specific arrangement of functional groups contributes to the compound's unique chemical and biological properties. The carboxamide moiety not only influences the compound's solubility and stability but also serves as a site for further derivatization, enabling the synthesis of more complex derivatives with tailored pharmacological profiles.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole derivatives. The structural features of 1H-Pyrazole-4-carboxamide,5-amino-1-ethyl- make it an attractive candidate for investigating its potential applications in various therapeutic areas. For instance, studies have suggested that pyrazole-based compounds can interact with biological targets such as enzymes and receptors, modulating pathways involved in disease progression.

One of the most promising applications of 1H-Pyrazole-4-carboxamide,5-amino-1-ethyl- is in the development of anticancer agents. The pyrazole core has been shown to exhibit inhibitory effects on several kinases and other enzymes implicated in cancer cell proliferation and survival. Additionally, the amide and amino groups provide opportunities for designing molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues. Recent preclinical studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines by disrupting critical signaling pathways.

The antimicrobial properties of 1H-Pyrazole-4-carboxamide,5-amino-1-ethyl- are another area of active investigation. Antibiotic resistance remains a major global health challenge, and novel antimicrobial agents are urgently needed. Pyrazole derivatives have shown efficacy against a range of bacterial and fungal strains, including those resistant to conventional antibiotics. The unique chemical properties of this compound allow it to interfere with essential bacterial processes such as DNA replication and protein synthesis, offering a promising alternative for treating infections caused by multidrug-resistant pathogens.

Furthermore, 1H-Pyrazole-4-carboxamide,5-amino-1-ethyl- has been explored for its potential anti-inflammatory effects. Chronic inflammation is a underlying factor in many diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. Preclinical studies indicate that pyrazole-based compounds can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that derivatives of this compound could serve as lead candidates for developing anti-inflammatory therapies.

The synthesis of 1H-Pyrazole-4-carboxamide,5-amino-1-ethyl- involves multi-step organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the condensation of ethyl acetoacetate with hydrazine hydrate to form ethyl 3-hydroxypyrazolinate, which is then converted into the corresponding carboxylic acid derivative. Subsequent reactions include amide formation and functional group transformations to yield the final product. Advances in synthetic methodologies have enabled more efficient and scalable production methods for this compound, facilitating its use in both academic research and industrial applications.

The pharmacokinetic properties of 1H-Pyrazole-4-carboxamide,5-amino-1-ethyl- are also subjects of interest in drug development. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic efficacy and safety profile. Preliminary studies suggest that this compound exhibits moderate solubility in water and organic solvents, which could influence its bioavailability and tissue distribution. Further research is needed to fully characterize its pharmacokinetic behavior in vivo.

In conclusion, 1H-Pyrazole -carboxamide,5-amino - - ethyl - (CAS No. 145864 -65 -9) is a multifaceted compound with significant potential in medicinal chemistry . Its unique structural features make it suitable for exploring diverse therapeutic applications , including oncology , antimicrobial therapy , anti-inflammation ,and more . Ongoing research continues to uncover new insights into its biological activities , paving the way for novel drug discoveries . As our understanding of this compound grows , so too does its promise as a valuable tool in addressing global health challenges . p>

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